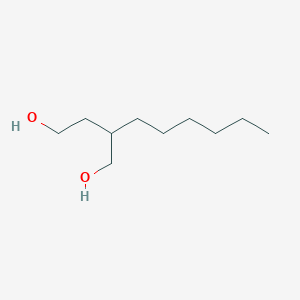

1,4-Butanediol, 2-hexyl-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,4-Butanediol, 2-hexyl-, also known as 1,4-Butanediol, 2-hexyl-, is a useful research compound. Its molecular formula is C10H22O2 and its molecular weight is 174.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1,4-Butanediol, 2-hexyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Butanediol, 2-hexyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Industrial Applications

1,4-Butanediol is primarily used in the following applications:

1. Polymer Production

- Polyurethanes : BDO is a crucial chain extender in polyurethane formulations. It enhances the mechanical properties and thermal stability of polyurethane elastomers, making them suitable for applications in flexible and rigid foams, coatings, adhesives, and fibers such as Spandex .

- Polybutylene Terephthalate (PBT) : BDO is a co-monomer in the synthesis of PBT, a thermoplastic polymer known for its high strength and chemical resistance .

2. Solvent and Chemical Intermediate

- Tetrahydrofuran (THF) : Approximately half of the global production of BDO is converted into THF, which is widely used as a solvent in various chemical processes and as an intermediate for producing fibers like Spandex .

- γ-Butyrolactone (GBL) : BDO serves as a precursor for GBL, which is utilized in pharmaceuticals and as an industrial solvent .

3. Cosmetic and Pharmaceutical Applications

- BDO is employed as a solvent in cosmetic formulations and as a humectant in pharmaceuticals due to its moisture-retaining properties .

Bio-Based 1,4-Butanediol

The market for bio-based 1,4-butanediol is rapidly expanding, driven by increasing demand for sustainable materials. Derived from renewable resources like sugar and cellulosic feedstock, bio-based BDO offers advantages such as biodegradability and high durability . The global bio-based BDO market was valued at approximately USD 31.43 billion in 2023, with projections to reach USD 246.06 billion by 2032 .

Case Studies

Several case studies highlight the practical applications of 1,4-butanediol:

Case Study 1: Polyurethane Production

A study demonstrated that incorporating varying amounts of BDO into polyurethane formulations significantly improved flexibility and thermal properties compared to formulations without BDO. The resulting materials exhibited enhanced performance in automotive applications.

Case Study 2: Sustainable Production Methods

Research focused on microbial production pathways for BDO using Pseudomonas putida showed promising results for sustainable manufacturing processes. This approach not only reduces reliance on fossil fuels but also minimizes environmental impact .

Propriétés

Numéro CAS |

18755-31-2 |

|---|---|

Formule moléculaire |

C10H22O2 |

Poids moléculaire |

174.28 g/mol |

Nom IUPAC |

2-hexylbutane-1,4-diol |

InChI |

InChI=1S/C10H22O2/c1-2-3-4-5-6-10(9-12)7-8-11/h10-12H,2-9H2,1H3 |

Clé InChI |

WOEATUVURMLOMG-UHFFFAOYSA-N |

SMILES |

CCCCCCC(CCO)CO |

SMILES canonique |

CCCCCCC(CCO)CO |

Synonymes |

1,4-Butanediol, 2-hexyl- |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.